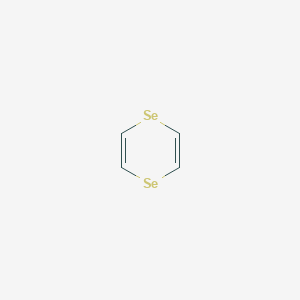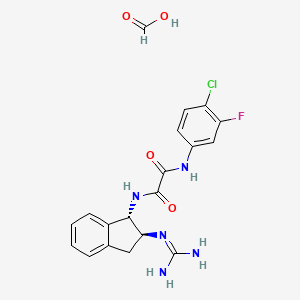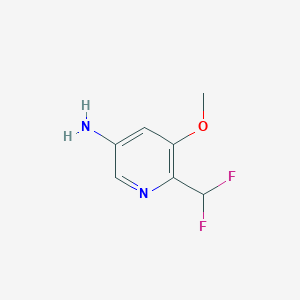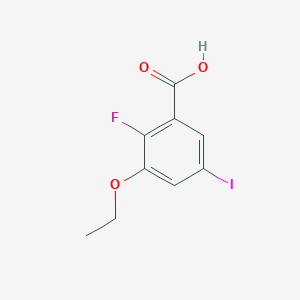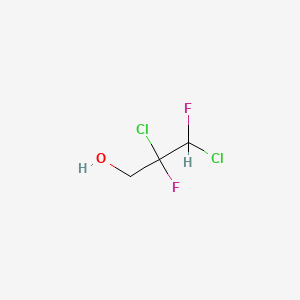
1-Propanol, 2,3-dichloro-2,3-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-dichloro-2,3-difluoro- is an organic compound with the molecular formula C3H4Cl2F2O It is a derivative of propanol where the hydrogen atoms at the 2 and 3 positions are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-dichloro-2,3-difluoro- can be synthesized through halogenation reactions where propanol is treated with chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-dichloro-2,3-difluoro- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2,3-dichloro-2,3-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces the parent alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 2,3-dichloro-2,3-difluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Propanol, 2,3-dichloro-2,3-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
- 1-Propanol, 2,3-dichloro-
- 2-Propanol, 1,3-dichloro-
- 1,3-Dichloro-2-propanol
Comparison: 1-Propanol, 2,3-dichloro-2,3-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. For example, the fluorine atoms can increase the compound’s lipophilicity and stability, making it more suitable for certain applications.
Properties
CAS No. |
1647-61-6 |
|---|---|
Molecular Formula |
C3H4Cl2F2O |
Molecular Weight |
164.96 g/mol |
IUPAC Name |
2,3-dichloro-2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Cl2F2O/c4-2(6)3(5,7)1-8/h2,8H,1H2 |
InChI Key |
LQNWCZOSOUKVMI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)Cl)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


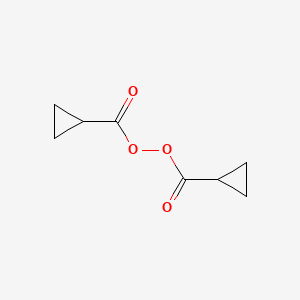
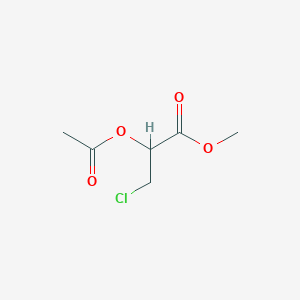
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
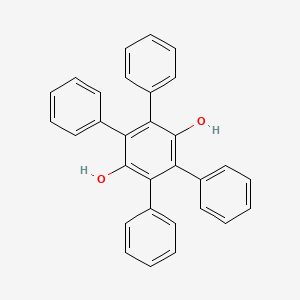
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

